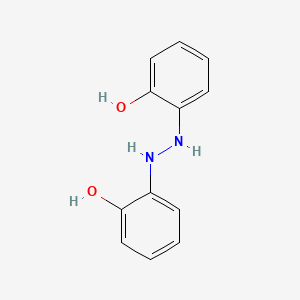![molecular formula C10H20N2NiS4 B8047701 Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate](/img/structure/B8047701.png)
Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate is a coordination compound featuring nickel at its core, coordinated with two tert-butylcarbamothioyl groups and one water molecule. This compound is of interest due to its unique structural and chemical properties, which make it useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate typically involves the reaction of nickel salts with tert-butylcarbamothioyl sulfide ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The process involves:
Preparation of Ligands: The tert-butylcarbamothioyl sulfide ligands are synthesized by reacting tert-butyl isocyanate with hydrogen sulfide.
Coordination with Nickel: The ligands are then reacted with a nickel salt, such as nickel chloride or nickel acetate, in a suitable solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the coordination process.
Crystallization: The product is isolated by crystallization, often by slowly evaporating the solvent or by cooling the reaction mixture.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, reaction control, and product isolation can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form nickel oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of nickel or to elemental nickel.
Substitution: The tert-butylcarbamothioyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by applying heat.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nickel oxides, while reduction can produce elemental nickel.
科学的研究の応用
Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate has several applications in scientific research:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes.
Material Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a therapeutic agent or as a tool in biochemical assays.
Environmental Chemistry: It is explored for its ability to catalyze the degradation of environmental pollutants.
作用機序
The mechanism by which Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate exerts its effects involves the coordination of the nickel center with various substrates. The nickel atom can facilitate electron transfer processes, making it an effective catalyst. The tert-butylcarbamothioyl ligands stabilize the nickel center and modulate its reactivity.
類似化合物との比較
Similar Compounds
Bis[(N,N′-di-tert-butylacetamidinato)nickel(II)]: Another nickel coordination compound with similar ligands.
Nickel(II) acetylacetonate: A widely used nickel complex in catalysis and material science.
Nickel(II) chloride: A simpler nickel salt used in various chemical reactions.
Uniqueness
Bis[(tert-butylcarbamothioyl)sulfanyl]nickel monohydrate is unique due to its specific ligand environment, which provides distinct electronic and steric properties. This uniqueness makes it particularly effective in certain catalytic applications and in the formation of specialized materials.
特性
IUPAC Name |
N-tert-butylcarbamodithioate;nickel(2+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H11NS2.Ni/c2*1-5(2,3)6-4(7)8;/h2*1-3H3,(H2,6,7,8);/q;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCFKGUCWXMWKN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=S)[S-].CC(C)(C)NC(=S)[S-].[Ni+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2NiS4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(S)-2-Methyl-N-[(1S)-2,2,2-trifluoro-1-[(2S)-1-oxo 2,3-dihydro-1H-inden-2-yl]ethyl]propane-2-sulfinamide](/img/structure/B8047664.png)





![N'-hydroxy-4-(1H-imidazo[4,5-b]pyridin-2-yl)benzenecarboximidamide](/img/structure/B8047709.png)
![(Z)-N'-hydroxy-4-(5-methyl-1H-benzo[d]imidazol-2-yl)benzimidamide](/img/structure/B8047713.png)

